molecular formula C14H12Cl2S2 B1595839 Di(4-chlorobenzyl) disulphide CAS No. 23566-17-8

Di(4-chlorobenzyl) disulphide

Cat. No. B1595839
CAS RN: 23566-17-8
M. Wt: 315.3 g/mol
InChI Key: ANYQNNLRPAIVBO-UHFFFAOYSA-N
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Description

Di(4-chlorobenzyl) disulphide (DCBS) is a chemical compound that belongs to the class of organic sulphur compounds. It is widely used in various industrial applications, including rubber vulcanization, as a flame retardant, and as a corrosion inhibitor. DCBS has also been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Scientific Research Applications

Self-Healing Materials

A study highlights the use of aromatic disulphide metathesis in designing self-healing elastomers that demonstrate quantitative healing efficiency at room temperature without any catalysts or external intervention (Rekondo et al., 2014). This approach could be indicative of Di(4-chlorobenzyl) disulphide's potential in developing advanced materials with self-repairing capabilities.

Environmental Remediation

Molybdenum disulphide (MoS2) nanosheets, leveraging disulphide-rich structures, have been explored for the high-efficiency removal of mercury from aquatic systems, suggesting potential environmental cleanup applications (Ai et al., 2016). This research may offer insights into how disulphide compounds like Di(4-chlorobenzyl) disulphide could be utilized for environmental protection.

Drug Delivery Systems

Disulphide bonds are used to develop reduction-responsive drug-delivery systems. A study demonstrated that disulphide bonds could serve as oxidation-responsive linkages, offering a foundation for the development of novel redox dual-responsive drug delivery systems for cancer therapy (Sun et al., 2018). The chemistry underpinning these systems could be relevant to the functional attributes of Di(4-chlorobenzyl) disulphide in biomedical applications.

Polymer Chemistry

Research on sulfonated poly(arylene ether sulfone) copolymers highlighted their potential as candidates for new proton exchange membranes, which are crucial for fuel cell applications (Wang et al., 2002). This study points to the importance of disulphide and related chemistry in developing high-performance materials for energy applications.

Protein Folding

The formation and transfer of disulphide bonds in cells are crucial for protein folding, indicating the biological significance of disulphide chemistry (Sevier & Kaiser, 2002). While this research is more aligned with fundamental biological processes, it underscores the diverse roles disulphide bonds play across scientific disciplines.

properties

IUPAC Name

1-chloro-4-[[(4-chlorophenyl)methyldisulfanyl]methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2S2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYQNNLRPAIVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSSCC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307237
Record name di(4-chlorobenzyl) disulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(4-chlorobenzyl) disulphide

CAS RN

23566-17-8
Record name NSC190482
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190482
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name di(4-chlorobenzyl) disulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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